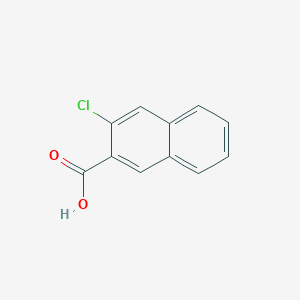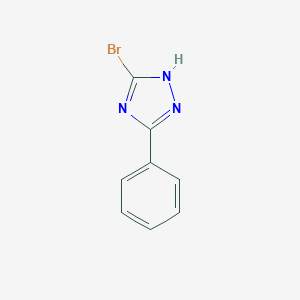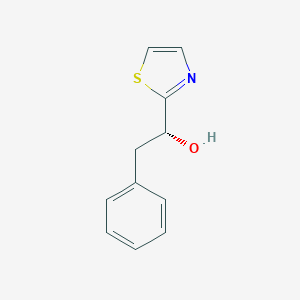
(8-Methylnaphthalen-1-yl)methanol
Vue d'ensemble
Description
“(8-Methylnaphthalen-1-yl)methanol” is a chemical compound that is part of a collection of rare and unique chemicals . It is used for research and development purposes . The product is provided to early discovery researchers .
Synthesis Analysis
The synthesis of “(8-Methylnaphthalen-1-yl)methanol” involves various steps. For instance, one method involves the use of lithium aluminium tetrahydride in diethyl ether . Another method involves a multi-step reaction with 2 steps: 85 percent aq. H3PO4 for 1 hour under heating, followed by the use of Li; naphthalene in tetrahydrofuran for 7 hours at -15 °C .
Molecular Structure Analysis
The molecular formula of “(8-Methylnaphthalen-1-yl)methanol” is C12H12O . The molecular weight is 172.22 .
Chemical Reactions Analysis
The chemical reactions involving “(8-Methylnaphthalen-1-yl)methanol” are complex and varied. For instance, it has been shown that this compound can be involved in the bioconversion of various substituted naphthalenes . The reaction mechanism involves the use of a cytochrome P450 BM3 variant F87V .
Applications De Recherche Scientifique
Catalytic Properties and Reactions
Shape-Selective Methylation : (8-Methylnaphthalen-1-yl)methanol may be involved in shape-selective methylation reactions, such as the methylation of 2-methylnaphthalene with methanol over hydrothermally treated HZSM-5 zeolite catalysts. Hydrothermal treatment was found to improve the selectivity and stability of the catalyst, indicating potential for efficiency in industrial chemical processes (Zhao et al., 2008).
Insights into Methanol-to-Olefins Process : The compound has relevance in the Methanol-to-Olefins (MTO) process, particularly in the study of small-pore zeolite catalysts. Variations in cage size, shape, and pore structure of the zeolite frameworks have been linked to the generation of different hydrocarbon pool species, including alkylated benzenes and naphthalenes (Goetze et al., 2017).
Synthetic Applications
N-Methylation of Amines : The compound may be involved in the N-methylation of amines using methanol as both a C1 synthon and H2 source. This method has shown potential for selective N-methylation of amines, providing a clean and cost-competitive method that tolerates various amines (Sarki et al., 2021).
Addition of Electrophiles to Naphthalenes : The compound might also be significant in the asymmetric addition of electrophiles to naphthalenes, a reaction promoted and stereodirected by alcohol. This method has been shown to result in high enantiomeric excess, indicating its utility in stereocontrolled synthetic processes (Fujita et al., 2001).
Zeolite and Catalyst Studies
Methylation over H-BEA Zeolite : Studies involving the methylation of 2-methylnaphthalene with methanol over nanoporous BEA zeolite have provided insights into the quantum chemistry of the catalytic cycle, offering valuable information for the improvement of catalytic processes (Bobuatong et al., 2010).
Computational Studies on Shape-Selective Methylation : Computational studies on the shape-selective methylation of 2-methylnaphthalene with methanol in an H-ZSM-5 pore have provided insights into the reaction mechanisms and selectivity, contributing to the optimization of industrial processes for the synthesis of important intermediates (Nie et al., 2012).
Propriétés
IUPAC Name |
(8-methylnaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSIOMKKABJNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575792 | |
| Record name | (8-Methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10336-29-5 | |
| Record name | (8-Methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)

![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)



![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)




![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)
